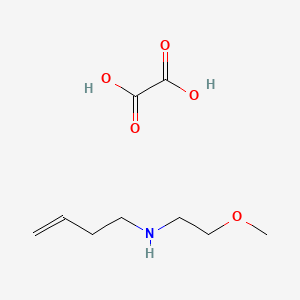
corchorusoside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corchorusoside C is a cardenolide compound isolated from the plant Streptocaulon juventas. It has garnered significant attention due to its potential therapeutic applications, particularly in the field of cancer research. This compound has been studied for its ability to modulate various molecular pathways, making it a promising candidate for further investigation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of corchorusoside C involves several steps, starting from naturally occurring precursors. The detailed synthetic routes and reaction conditions are often proprietary and specific to the research laboratories conducting the synthesis. general methods involve the extraction of the compound from Streptocaulon juventas, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not widely established due to its complex structure and the challenges associated with large-scale synthesis. Most of the available compound is obtained through extraction from natural sources, followed by rigorous purification processes to ensure the desired purity and activity .
Analyse Des Réactions Chimiques
Types of Reactions
Corchorusoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives with altered biological activity, while reduction reactions can produce reduced forms of the compound with different pharmacological properties .
Applications De Recherche Scientifique
Mécanisme D'action
Corchorusoside C exerts its effects by modulating various molecular targets and pathways. It has been shown to inhibit the expression of IKKα and NF-κB p65 in TNF-α induced zebrafish and inhibit the expression of NIK in vitro. Additionally, it increases the protein expression levels of XRCC-1 and decreases p53 in DU-145 cells. The compound also affects the activity of caspase-1 and the protein expression levels of IL-18 .
Comparaison Avec Des Composés Similaires
Corchorusoside C is unique among cardenolides due to its specific molecular structure and the pathways it targets. Similar compounds include digoxin, paclitaxel, cisplatin, and camptothecin. this compound has shown a more favorable toxicity profile in zebrafish compared to these analogs, making it a promising candidate for further research .
Propriétés
Numéro CAS |
210637-17-5 |
|---|---|
Formule moléculaire |
C35H54O13 |
Poids moléculaire |
682.8 g/mol |
Nom IUPAC |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O13/c1-17-30(48-31-29(41)28(40)27(39)24(15-36)47-31)23(37)13-26(45-17)46-19-4-8-32(2)21-5-9-33(3)20(18-12-25(38)44-16-18)7-11-35(33,43)22(21)6-10-34(32,42)14-19/h12,17,19-24,26-31,36-37,39-43H,4-11,13-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33-,34+,35+/m1/s1 |
Clé InChI |
ZOSJMTBTUZXPSR-MGSYXVBGSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC7C(C(C(C(O7)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


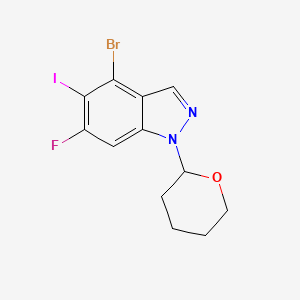
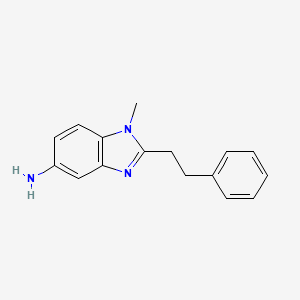

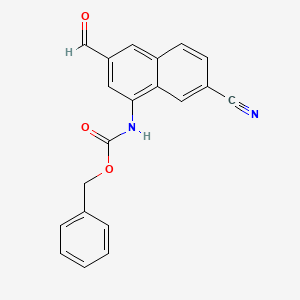
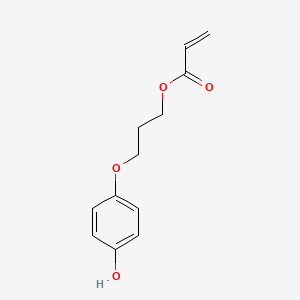

![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)
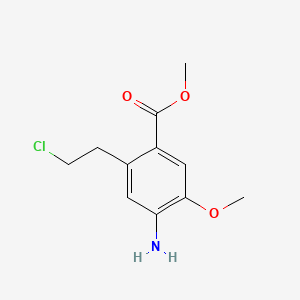
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)

